Pinaverium bromide
CAS No.: 53251-94-8
Cat. No.: VC0539705
Molecular Formula: C26H41Br2NO4
Molecular Weight: 591.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53251-94-8 |
---|---|
Molecular Formula | C26H41Br2NO4 |
Molecular Weight | 591.4 g/mol |
IUPAC Name | 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
Standard InChI | InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |
Standard InChI Key | IKGXLCMLVINENI-QOXGANSBSA-M |
Isomeric SMILES | CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
SMILES | CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Canonical SMILES | CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Molecular Structure and Properties
Pinaverium bromide (C₂₆H₄₁Br₂NO₄) features a bicyclic monoterpene moiety linked to a brominated aromatic system through a quaternary ammonium center . This structure confers several critical properties:
The quaternary ammonium group limits systemic absorption (<10% bioavailability) while promoting gastrointestinal tract retention . X-ray crystallography reveals three-dimensional complementarity with L-type calcium channel α1 subunits, explaining its tissue selectivity .
Mechanism of Action
Pinaverium exerts spasmolytic effects through dual mechanisms:
-
Voltage-Gated Calcium Channel Blockade:
-
Muscarinic Receptor Modulation:
In vivo studies demonstrate 73% inhibition of neostigmine-induced colonic spasms versus 22% with dicyclomine . The compound's ionization state (pKa = -3.8) ensures sustained local action without significant systemic exposure .
Clinical Pharmacokinetics
Absorption and Distribution
Following oral administration (50-100 mg TID):
Parameter | Value | Source |
---|---|---|
Tmax | 1.1 ± 0.3 h | |
Cmax (100 mg) | 8.2 ± 2.4 ng/mL | |
AUC0-24 | 42.7 ng·h/mL | |
Volume of Distribution | 3.8 L/kg |
Hepatobiliary recycling accounts for 85% of absorbed drug, creating an enterohepatic reservoir . PET imaging shows 92% intestinal lumen retention versus 3% systemic circulation .
Metabolism and Excretion
The metabolic pathway involves:
-
Phase I:
-
Phase II:
-
Glucuronidation of phenolic metabolites
-
Excretion occurs primarily through feces (94%), with renal elimination accounting for <1% . The elimination half-life (t₁/₂ = 1.5 h) reflects rapid biliary clearance .
Therapeutic Efficacy
Irritable Bowel Syndrome
A 2015 multicenter RCT (N=362) demonstrated:
Endpoint | Pinaverium (n=181) | Placebo (n=181) | P-value |
---|---|---|---|
Global Improvement | 60.2% | 41.9% | <0.001 |
Pain Reduction | 68% ↓ | 39% ↓ | 0.002 |
Stool Normalization | 54% | 33% | 0.01 |
Superiority persisted at 12-week follow-up (55% vs 38% responders) . Subgroup analysis revealed particular efficacy in diarrhea-predominant IBS (IBS-D), with 72% reporting adequate relief versus 45% with trimebutine .
Functional Dyspepsia
The 2024 REFLUX trial (N=72) showed contrasting results:
Week | Pinaverium+Omeprazole | Placebo+Omeprazole |
---|---|---|
2 | 58.3% | 62.9% |
8 | 64.7% | 75.0% |
No significant differences emerged in symptom scores or quality of life . Post-hoc analysis suggested benefit in epigastric pain syndrome subgroup (37% improvement), warranting further study.
Combination Therapies
With Simethicone (PB+S):
-
12-week RCT (N=214): 68% global improvement vs 49% placebo (P<0.01)
-
Bloating reduced by 2.3 points on 7-point scale (effect size=0.41)
With Flupentixol/Melitracen:
Adverse Event | Incidence (PB) | Placebo |
---|---|---|
Dry Mouth | 2.1% | 1.8% |
Headache | 1.7% | 2.0% |
Constipation | 1.2% | 0.9% |
Serious AEs | 0.3% | 0.4% |
No QTc prolongation or hemodynamic changes were observed at 10× therapeutic doses . The quaternary structure prevents blood-brain barrier penetration, avoiding CNS effects .
Regulatory Status and Guidelines
Global Approval Landscape
Region | Status | Dose Forms |
---|---|---|
EU | Approved | 50 mg tablets |
Canada | Approved | 100 mg SR capsules |
Mexico | Approved | PB+S combinations |
USA | IND stage | Phase III ongoing |
EMA guidelines recommend 50 mg TID before meals for IBS . The 2025 FDA Fast Track designation accelerates review for IBS-D based on Phase IIb data showing 59% responder rate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume